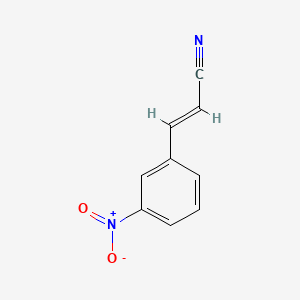

2-Propenenitrile, 3-(3-nitrophenyl)-

Beschreibung

BenchChem offers high-quality 2-Propenenitrile, 3-(3-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Propenenitrile, 3-(3-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87259-18-5 |

|---|---|

Molekularformel |

C9H6N2O2 |

Molekulargewicht |

174.16 g/mol |

IUPAC-Name |

(E)-3-(3-nitrophenyl)prop-2-enenitrile |

InChI |

InChI=1S/C9H6N2O2/c10-6-2-4-8-3-1-5-9(7-8)11(12)13/h1-5,7H/b4-2+ |

InChI-Schlüssel |

YZJNQXWSVRISBC-DUXPYHPUSA-N |

Isomerische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C#N |

Kanonische SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC#N |

Herkunft des Produkts |

United States |

An In-depth Technical Guide to 3-(3-nitrophenyl)acrylonitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(3-nitrophenyl)acrylonitrile, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document elucidates the core chemical properties, established synthetic routes, characteristic spectral data, and key applications of this molecule. Emphasis is placed on the practical aspects of its synthesis and characterization, offering valuable insights for researchers engaged in its use as a chemical intermediate.

Introduction

3-(3-nitrophenyl)acrylonitrile, with the chemical formula C₉H₆N₂O₂, is an aromatic compound featuring a phenyl ring substituted with a nitro group at the meta position and an acrylonitrile moiety. The presence of the electron-withdrawing nitro group and the versatile reactivity of the α,β-unsaturated nitrile system make it a valuable building block in organic synthesis. Its structural motifs are of considerable interest in the development of novel therapeutic agents and functional materials. This guide serves as a detailed resource for understanding and utilizing the chemical potential of 3-(3-nitrophenyl)acrylonitrile.

Chemical and Physical Properties

While extensive experimental data for 3-(3-nitrophenyl)acrylonitrile is not widely published, its properties can be predicted based on its structural features and comparison with analogous compounds.

Table 1: Physicochemical Properties of 3-(3-nitrophenyl)acrylonitrile

| Property | Value | Source/Comment |

| CAS Number | 87259-18-5 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | [1] |

| Molecular Weight | 174.16 g/mol | [1] |

| Appearance | Expected to be a solid at room temperature. | Based on similar aromatic nitriles. |

| Melting Point | Not reported. | |

| Boiling Point | Not reported. | |

| Solubility | Expected to be soluble in common organic solvents like acetone, ethyl acetate, and dichloromethane. | General solubility of related compounds. |

Synthesis of 3-(3-nitrophenyl)acrylonitrile

The primary and most efficient method for the synthesis of 3-(3-nitrophenyl)acrylonitrile is the Knoevenagel condensation. An alternative approach involves the Horner-Wadsworth-Emmons reaction, which offers excellent stereoselectivity.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an active methylene compound, in this case, malononitrile, with an aldehyde, 3-nitrobenzaldehyde, in the presence of a basic catalyst.[2][3]

Caption: Knoevenagel condensation workflow.

Experimental Protocol: Knoevenagel Condensation

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrobenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in a suitable solvent such as ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a base. Common catalysts include piperidine, ammonium acetate, or a solid-supported base.[3]

-

Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(3-nitrophenyl)acrylonitrile.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative route, often with high E-stereoselectivity.[4][5][6][7] This reaction involves the olefination of 3-nitrobenzaldehyde with a stabilized phosphonate ylide, typically generated from diethyl cyanomethylphosphonate.

Caption: Horner-Wadsworth-Emmons reaction scheme.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

-

Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl cyanomethylphosphonate (1 equivalent) in an anhydrous solvent like tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add a strong base, such as sodium hydride (NaH) or lithium diisopropylamide (LDA), portion-wise to generate the phosphonate ylide.

-

Aldehyde Addition: Once the ylide formation is complete, slowly add a solution of 3-nitrobenzaldehyde (1 equivalent) in anhydrous THF to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Quenching and Extraction: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data for 3-(3-nitrophenyl)acrylonitrile

| Technique | Expected Features |

| ¹H NMR | - Aromatic protons (4H) in the range of δ 7.5-8.5 ppm, showing complex splitting patterns due to meta-substitution. - Vinylic protons (2H) as doublets in the range of δ 6.0-7.5 ppm. The coupling constant will indicate the stereochemistry (typically ~16 Hz for E-isomer, ~11 Hz for Z-isomer). |

| ¹³C NMR | - Aromatic carbons in the range of δ 120-150 ppm. - Carbon of the nitro-substituted aromatic ring (C-NO₂) will be downfield. - Nitrile carbon (C≡N) around δ 115-120 ppm. - Vinylic carbons in the range of δ 100-150 ppm. |

| FT-IR (cm⁻¹) | - Aromatic C-H stretching around 3100-3000 cm⁻¹. - C≡N stretching (nitrile) as a sharp, medium intensity band around 2220 cm⁻¹. - Asymmetric and symmetric NO₂ stretching as two strong bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. - C=C stretching of the alkene around 1640 cm⁻¹. |

| Mass Spec. (MS) | - Molecular ion peak (M⁺) at m/z 174. - Fragmentation pattern corresponding to the loss of NO₂, CN, and other fragments. |

Reactivity and Potential Applications

The chemical reactivity of 3-(3-nitrophenyl)acrylonitrile is dictated by its three main functional groups: the nitro group, the aromatic ring, and the α,β-unsaturated nitrile system.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, providing a pathway to 3-(3-aminophenyl)acrylonitrile, a key intermediate for the synthesis of various heterocyclic compounds and potential pharmaceutical agents.

-

Nucleophilic Addition to the Alkene: The electron-withdrawing nature of the nitrile and nitro groups makes the β-carbon of the alkene susceptible to nucleophilic attack (Michael addition). This allows for the introduction of a wide range of functional groups.

-

Reactions of the Nitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, further expanding the synthetic utility of this molecule.

Due to this versatile reactivity, 3-(3-nitrophenyl)acrylonitrile is a promising starting material for the synthesis of:

-

Pharmaceutical Intermediates: The nitrophenyl and acrylonitrile moieties are present in various biologically active molecules.

-

Dyes and Pigments: The chromophoric nitro group and conjugated system suggest potential applications in the dye industry.

-

Polymer Science: As a functionalized monomer, it could be used in the synthesis of specialty polymers.

Safety and Handling

While a specific safety data sheet for 3-(3-nitrophenyl)acrylonitrile is not widely available, it should be handled with the precautions appropriate for related nitro and nitrile compounds.[10]

-

General Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled. May cause skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. Work in a well-ventilated area, preferably in a fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, and open flames.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

3-(3-nitrophenyl)acrylonitrile is a valuable and versatile chemical intermediate with significant potential for applications in drug discovery and materials science. Its synthesis can be reliably achieved through established methods such as the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization, empowering researchers to effectively utilize this compound in their synthetic endeavors. Further research into the specific properties and applications of this molecule is warranted to fully explore its scientific potential.

References

-

Horner–Wadsworth–Emmons reaction. (2023, December 28). In Wikipedia. [Link]

- Synthesis, molecular conformation, vibrational and electronic transition, isometric chemical shift, polarizability and hyperpolarizability analysis of 3-(4-Methoxy-phenyl)-2-(4-nitro-phenyl)-acrylonitrile. (2012). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 97, 634–646.

- Fadda, A. A., et al. (2025). Efficient synthesis of novel arylidene cyanoacetamide derivatives via Knoevenagel condensation. Mediterranean Journal of Medical Research, 8(1), 1-10.

- Sarkar, L., & Nishad, A. R. (2021). Novel Methods of Knoevenagel Condensation. Journal of Scientific Research, 65(8), 38-42.

- Ganesamoorthy, R., & Sakthivel, P. (2019). SYNTHESIS AND SPECTRAL CHARACTERISATION OF D-A BASED CYANO-STILBENE DERIVATIVES, FOR ORGANIC SOLAR CELL APPLICATIONS. International Journal of Research in Engineering, Science and Management, 2(10), 613-618.

- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. (2022). Journal of Advanced Scientific Research, 13(5), 17-25.

-

3-(3-Nitrophenyl)-2'-acrylonaphthone. (n.d.). In SpectraBase. Retrieved from [Link]

-

AMINOPROPIONITRILE and BIS-(BETA-CYANOETHYL)AMINE. (n.d.). Organic Syntheses. Retrieved from [Link]

- Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. (2023). Journal of the Mexican Chemical Society, 67(1).

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Horner-Wadsworth-Emmons (HWE) Reaction. (2014, March 16). Chem-Station Int. Ed. Retrieved from [Link]

- Diethyl p-tolylphosphonate in the Horner-Wadsworth-Emmons Reaction: A Compar

- Ganesamoorthy, R., & Sakthivel, P. (2019). 1 H-NMR spectra of (E)-2-(4-hydroxyphenyl)-3-(4-nitrophenyl)acrylonitrile.

-

MALONONITRILE. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Acrylonitrile. (2024, March 1). In Wikipedia. [Link]

-

Nitration of benzaldehyde to 3-nitrobenzaldehyde. (2006, March). NOP. Retrieved from [Link]

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps. Retrieved from [Link]

- Acrylonitrile. (2022). Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry.

- The Investigation of the Structural Properties of 3-nitrophthalonitrile Using Spectroscopic and Quantum Chemical Computational Methods. (2017). International Journal of Computational and Experimental Science and Engineering, 3(2), 37-40.

-

3-(3-Nitrophenyl)-2'-acrylonaphthone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). In SpectraBase. Retrieved from [Link]

- Industrial Synthesis of 3-Nitrobenzaldehyde: Application Notes and Protocols. (2025). Benchchem.

- Experimental data for C3H3N (acrylonitrile). (n.d.). Computational Chemistry Comparison and Benchmark DataBase. National Institute of Standards and Technology.

- Xie, S., et al. (2001). High Yield Synthesis of Nitriles by a New Enzyme, Phenylacetaldoxime Dehydratase, from Bacillus sp. Strain OxB-1. Bioscience, Biotechnology, and Biochemistry, 65(11), 2397-2404.

- Application Notes and Protocols for the Analytical Characterization of 3-Hydroxy-2-phenylacrylonitrile. (2025). Benchchem.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. mjpe.periodikos.com.br [mjpe.periodikos.com.br]

- 3. bhu.ac.in [bhu.ac.in]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Wittig-Horner Reaction [organic-chemistry.org]

- 6. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. plu.mx [plu.mx]

- 9. researchgate.net [researchgate.net]

- 10. 3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Propenenitrile, 3-(3-nitrophenyl)-

Introduction: Unveiling the Molecular Landscape of a Niche Nitrile

2-Propenenitrile, 3-(3-nitrophenyl)-, also known as (E)-3-(3-nitrophenyl)acrylonitrile, is a member of the cinnamonitrile family of organic compounds. Its structure is characterized by a propenenitrile backbone substituted with a 3-nitrophenyl group, rendering it an α,β-unsaturated nitrile. This arrangement of functional groups—a conjugated system incorporating a nitrile and a nitroaromatic moiety—imparts a unique electronic and chemical reactivity profile. The presence of the electron-withdrawing nitro group significantly influences the molecule's properties, making it a subject of interest in synthetic chemistry and materials science. This guide provides a comprehensive exploration of its physicochemical characteristics, synthesis, and analytical methodologies, tailored for researchers and professionals in drug development and related scientific fields.

Chemical Identity and Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of a compound is paramount for its application in research and development. The following table summarizes the key identifiers and characteristics of 2-Propenenitrile, 3-(3-nitrophenyl)-.

| Property | Value | Reference(s) |

| IUPAC Name | (2E)-3-(3-nitrophenyl)prop-2-enenitrile | N/A |

| Synonyms | (E)-3-(3-Nitrophenyl)acrylonitrile, 3-(3-Nitrophenyl)acrylonitrile | [1] |

| CAS Number | 87259-18-5 | [1] |

| Molecular Formula | C₉H₆N₂O₂ | N/A |

| Molecular Weight | 174.16 g/mol | N/A |

| Physical State | Yellow solid (at room temperature) | [2] |

| Melting Point | 78-80 °C | [2] |

| Boiling Point | Data not available. Expected to be high due to the molecular weight and polar functional groups. | N/A |

| Solubility | Expected to be soluble in common organic solvents like acetone, acetonitrile, and dichloromethane. Limited solubility in water is anticipated. | [3] |

Synthesis and Mechanistic Considerations

The primary and most efficient route for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)- is the Knoevenagel condensation.[4] This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, a substituted acetonitrile, with a carbonyl compound, which is 3-nitrobenzaldehyde.

The Knoevenagel Condensation Pathway

The reaction proceeds via a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group of the aldehyde, followed by a dehydration step to yield the α,β-unsaturated nitrile.[4] The choice of base is crucial; a weak base is typically employed to prevent the self-condensation of the aldehyde.[4]

Caption: Generalized workflow of the Knoevenagel condensation for the synthesis of 2-Propenenitrile, 3-(3-nitrophenyl)-.

Experimental Protocol: Synthesis via Knoevenagel Condensation

This protocol is a generalized procedure based on established methods for similar compounds.[5][6]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-nitrobenzaldehyde (1 equivalent) and a suitable active methylene nitrile such as (3-nitrophenyl)acetonitrile (1 equivalent) in a suitable solvent like ethanol or toluene.

-

Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or a basic ionic liquid (e.g., [Bmim][OAc]).[5][6]

-

Reaction: Stir the reaction mixture at room temperature or under reflux for a period of 2-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect the solid by filtration. If no precipitate forms, remove the solvent under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 2-Propenenitrile, 3-(3-nitrophenyl)- as a yellow solid.[2]

Spectroscopic and Chromatographic Characterization

The structural elucidation and purity assessment of 2-Propenenitrile, 3-(3-nitrophenyl)- rely on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for confirming the molecular structure.[7]

¹H NMR (400 MHz, CDCl₃): [2]

-

δ 8.30 (s, 1H): Aromatic proton in close proximity to the nitro group.

-

δ 8.17 (d, J = 7.9 Hz, 1H): Aromatic proton.

-

δ 7.59 (t, J = 7.9 Hz, 1H): Aromatic proton.

-

δ 7.07 (t, J = 7.7 Hz, 1H): Aromatic proton.

-

δ 7.00 (d, J = 8.5 Hz, 1H): Olefinic proton.

-

δ 3.93 (s, 3H): This signal corresponds to a methoxy group in a related compound and would not be present in the target molecule. The olefinic proton of the propenenitrile group is expected in the range of 5.5-7.5 ppm.

¹³C NMR (101 MHz, CDCl₃): [2]

-

δ 159.0, 154.5, 136.6, 128.9, 121.2, 120.2, 114.4, 113.1, 111.6, 81.3, 56.0: These shifts are for a related methoxy-substituted compound. For 2-Propenenitrile, 3-(3-nitrophenyl)-, characteristic peaks would include those for the nitrile carbon (around 115-120 ppm), the olefinic carbons, and the aromatic carbons, with the carbon bearing the nitro group being significantly deshielded.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The C≡N stretching vibration in nitriles gives rise to a characteristic sharp absorption band.[8][9]

Expected IR Absorptions:

-

~2220-2240 cm⁻¹: Sharp, medium-intensity peak corresponding to the C≡N stretch (conjugated).[9]

-

~1600-1650 cm⁻¹: C=C stretching vibration of the alkene.

-

~1510-1550 cm⁻¹ and 1340-1380 cm⁻¹: Asymmetric and symmetric NO₂ stretching vibrations, respectively.

-

~3000-3100 cm⁻¹: Aromatic and vinylic C-H stretching.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) is a common technique for such molecules.

Expected Fragmentation:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (174.16 g/mol ).

-

Key Fragments: Loss of NO₂, CN, and fragmentation of the propenenitrile chain.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for assessing the purity and quantifying the compound.[10][11][12][13]

A reverse-phase HPLC method is generally suitable for the analysis of cinnamonitrile derivatives.[14]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water, often with an acidic modifier like 0.1% formic acid to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength corresponding to the compound's maximum absorbance (likely in the range of 250-320 nm due to the extended conjugation).

GC can be employed for the analysis of volatile and semi-volatile compounds.

Typical GC Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).

-

Carrier Gas: Helium or Nitrogen.

-

Injector and Detector Temperature: Typically 250-300 °C.

-

Oven Program: A temperature ramp from a lower temperature (e.g., 100 °C) to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

Caption: A logical workflow for the synthesis and characterization of 2-Propenenitrile, 3-(3-nitrophenyl)-.

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of the compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the decomposition temperature and thermal stability of the compound. For 2-Propenenitrile, 3-(3-nitrophenyl)-, TGA would reveal the temperature at which it begins to decompose, which is expected to be influenced by the presence of the relatively unstable nitro group.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine the melting point, enthalpy of fusion, and to study other phase transitions. For this compound, DSC would provide a precise measurement of its melting point (reported as 78-80 °C).[2]

Safety and Handling

General Precautions:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[15][16]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15][16]

-

In case of contact, wash the affected area thoroughly with soap and water.[15]

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.[15]

Conclusion

2-Propenenitrile, 3-(3-nitrophenyl)- is a compound with a rich chemical functionality that dictates its physicochemical properties and reactivity. This guide has provided a detailed overview of its chemical identity, synthesis via the Knoevenagel condensation, and comprehensive methods for its spectroscopic, chromatographic, and thermal characterization. The provided protocols and data serve as a valuable resource for scientists and researchers engaged in the study and application of this and related molecules. As with any chemical substance, adherence to strict safety protocols is essential during its handling and use.

References

-

Tuning acid-base cooperativity to create bifunctional fiber catalysts for one-pot tandem reactions in water - Supporting Information. (n.d.). Royal Society of Chemistry. Retrieved March 15, 2026, from [Link]

-

The Knoevenagel Reaction and the Synthesis of Unsaturated Nitro Compounds. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

3-Nitrophenylacetonitrile | C8H6N2O2 | CID 12125. (n.d.). PubChem. Retrieved March 15, 2026, from [Link]

-

Knoevenagel condensation. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

-

(PDF) 3-Ferrocenyl-2-(4-Nitrophenyl)acrylonitrile - Acta. (2011, August 27). Amanote Research. Retrieved March 15, 2026, from [Link]

-

Methodologies for the synthesis of acrylonitriles. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Parveen, M., Malla, A. M., Alam, M., Ahmad, M., & Rather, S. R. (2014). Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies. New Journal of Chemistry, 38(5), 2059-2067. [Link]

-

High Performance Liquid Chromatography Analysis of Cinnamon from Different Origin. (2022, December 6). Chromatography Online. Retrieved March 15, 2026, from [Link]

-

1 H-NMR spectra of... (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst. (n.d.). RSC Publishing. Retrieved March 15, 2026, from [Link]

-

1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Molecules. Retrieved March 15, 2026, from [Link]

-

Synthesis of Acrylonitriles via Mild Base Promoted Tandem Nucleophilic Substitution-Isomerization of α-Cyanohydrin Methanesul. (2020, November 16). Chinese Journal of Chemistry. Retrieved March 15, 2026, from [Link]

-

Understanding Chemical Testing: GC-MS vs. HPLC. (n.d.). Smithers. Retrieved March 15, 2026, from [Link]

-

3-(3-Nitrophenyl)-2'-acrylonaphthone - Optional[Vapor Phase IR] - Spectrum. (n.d.). SpectraBase. Retrieved March 15, 2026, from [Link]

-

Acrylonitrile. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved March 15, 2026, from [Link]

-

Acrylonitrile. (n.d.). In Wikipedia. Retrieved March 15, 2026, from [Link]

-

Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools. (n.d.). Molecules. Retrieved March 15, 2026, from [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]

-

(IUCr) The crystal structure of 2-(3-nitrophenyl)-1H-benzimidazole monohydrate revisited. (n.d.). International Union of Crystallography. Retrieved March 15, 2026, from [Link]

-

Thermal degradation of polyacrylonitrile, polybutadiene, and copolymers of butadiene with acrylonitrile and styrene. (n.d.). Journal of Research of the National Bureau of Standards. Retrieved March 15, 2026, from [Link]

-

Thermal decomposition products of polyacrylonitrile. (n.d.). NRC Publications Archive - Canada.ca. Retrieved March 15, 2026, from [Link]

-

Table 4-5, Physical and Chemical Properties of 3-Nitrophenol. (n.d.). NCBI. Retrieved March 15, 2026, from [Link]

-

3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one. (n.d.). Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 15, 2026, from [Link]

-

ANALYSIS OF CHAIN MICROSTRUCTURE BY1H AND 13 C NMR SPECTROSCOPY. (n.d.). ISMAR. Retrieved March 15, 2026, from [Link]

-

Synthesis of Acrylonitrile. (n.d.). 香川大学学術情報リポジトリ. Retrieved March 15, 2026, from [Link]

-

Development and validation of chromatographic methods (HPLC and GC) for the determination of the active components (benzocaine, tyrothricin). (n.d.). Journal of Pharmaceutical and Biomedical Analysis. Retrieved March 15, 2026, from [Link]

-

Organic Nitrogen Compounds IV: Nitriles. (2019, July 1). Spectroscopy Online. Retrieved March 15, 2026, from [Link]

-

a FT-IR spectra of Acrylonitrile. b Calculated IR spectra of Acrylonitrile. (n.d.). ResearchGate. Retrieved March 15, 2026, from [Link]

-

ACRYLONITRILE | NPCS Information. (n.d.). NIIR Project Consultancy Services. Retrieved March 15, 2026, from [Link]

Sources

- 1. 87259-18-5|3-(3-Nitrophenyl)acrylonitrile|BLD Pharm [bldpharm.com]

- 2. rsc.org [rsc.org]

- 3. niir.org [niir.org]

- 4. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 5. Stereoselective synthesis of Z-acrylonitrile derivatives: catalytic and acetylcholinesterase inhibition studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. ajgreenchem.com [ajgreenchem.com]

- 7. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. smithers.com [smithers.com]

- 11. Comparative Metabolite Fingerprinting of Four Different Cinnamon Species Analyzed via UPLC–MS and GC–MS and Chemometric Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. investigacion.unirioja.es [investigacion.unirioja.es]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. tcichemicals.com [tcichemicals.com]

Synthesis and Characterization of 3-(3-Nitrophenyl)acrylonitrile: A Technical Guide

Executive Summary

3-(3-Nitrophenyl)acrylonitrile (commonly known as 3-nitrocinnamonitrile) is a highly versatile electrophilic building block in advanced organic synthesis. Featuring a highly conjugated α,β -unsaturated nitrile system coupled with a strongly electron-withdrawing nitro group, this compound is primarily utilized as a Michael acceptor and a key intermediate in the synthesis of complex heterocyclic scaffolds. Notably, it serves as a direct precursor in the assembly of biologically active 4H-naphtho[1,2-b]pyrans, which have been heavily investigated for their efficacy in treating diabetic complications[1] and as potent antiproliferative agents[2].

This technical guide outlines the optimal synthetic pathways, mechanistic rationales, and rigorous physicochemical characterization protocols required to produce high-purity (E)-3-(3-nitrophenyl)acrylonitrile.

Mechanistic Rationale & Retrosynthetic Strategies

The synthesis of cinnamonitrile derivatives can theoretically be achieved via several pathways, including copper-mediated hydrocyanation of dibromovinyl benzenes[3]. However, for laboratory-scale synthesis and drug development applications, direct olefination of 3-nitrobenzaldehyde is vastly superior in terms of atom economy and operational simplicity.

Two primary olefination strategies exist:

-

Knoevenagel Condensation : Reacting 3-nitrobenzaldehyde with cyanoacetic acid in the presence of piperidine/pyridine. While atom-economical, the requisite thermal decarboxylation step often leads to a thermodynamic mixture of E/Z isomers and potential oligomerization due to the high reactivity of the product.

-

Horner-Wadsworth-Emmons (HWE) Olefination : Utilizing diethyl cyanomethylphosphonate. This is the preferred method . The HWE reaction operates under mild conditions (0 °C to room temperature) and provides exceptional E-selectivity. The stereochemical outcome is driven by the formation of a highly stable trans-oxaphosphetane intermediate, which irreversibly collapses into the (E)-alkene and water-soluble diethyl phosphate.

Figure 1: Horner-Wadsworth-Emmons synthetic workflow for (E)-3-(3-nitrophenyl)acrylonitrile.

Experimental Methodology: HWE Olefination Protocol

This protocol is designed as a self-validating system. The causality behind each step ensures maximum yield and stereopurity.

Reagents & Materials

-

3-Nitrobenzaldehyde : 1.51 g (10.0 mmol)

-

Diethyl cyanomethylphosphonate : 1.77 g (10.0 mmol)

-

Sodium Hydride (NaH) : 0.44 g (11.0 mmol, 60% dispersion in mineral oil)

-

Tetrahydrofuran (THF) : 30 mL, anhydrous

-

Hexanes : 10 mL (for washing)

Step-by-Step Procedure

-

Preparation of the Base : Transfer the 60% NaH dispersion to an oven-dried, argon-purged 100 mL round-bottom flask. Wash the NaH twice with 5 mL of anhydrous hexanes via syringe, decanting the solvent each time.

-

Causality: Removing the mineral oil prevents the formation of hydrophobic emulsions during aqueous workup and eliminates oily impurities that inhibit the final crystallization of the product.

-

-

Carbanion Generation : Suspend the washed NaH in 15 mL of anhydrous THF and cool the flask to 0 °C using an ice-water bath. Dissolve diethyl cyanomethylphosphonate in 5 mL of THF and add it dropwise over 10 minutes. Stir for 30 minutes until hydrogen gas evolution ceases.

-

Causality: Dropwise addition at 0 °C controls the exothermic deprotonation, preventing localized heating that could degrade the phosphonate reagent.

-

-

Electrophile Addition : Dissolve 3-nitrobenzaldehyde in 10 mL of THF. Add this solution dropwise to the stabilized carbanion mixture at 0 °C.

-

Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Reaction completion can be monitored via TLC (Hexanes:EtOAc 7:3, UV visualization).

-

Quenching and Workup : Cool the mixture back to 0 °C and carefully quench with 10 mL of saturated aqueous NH4Cl .

-

Causality: NH4Cl provides a mild, buffered quench that neutralizes excess NaH without risking base-catalyzed hydrolysis of the newly formed nitrile group.

-

-

Extraction : Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification : Recrystallize the crude yellow solid from boiling ethanol.

-

Causality: The highly crystalline (E)-isomer selectively precipitates upon slow cooling, leaving the water-soluble diethyl phosphate byproduct and any trace (Z)-isomer dissolved in the mother liquor.

-

Physicochemical Characterization

To validate the structural integrity and stereochemistry of the synthesized compound, a multi-modal analytical approach is required. The most critical parameter is the confirmation of the E-alkene geometry, which is unambiguously determined by the large scalar coupling constant ( J≈16.5 Hz) of the vinylic protons in the 1H NMR spectrum[4].

Figure 2: Multi-modal characterization logic for structural validation.

Quantitative Data Summaries

Table 1: Nuclear Magnetic Resonance (NMR) Assignments (Spectra acquired in CDCl3 at 298 K)

| Nucleus | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Assignment |

| 1 H | 8.30 | t | 2.0 | Ar-H (C2 position) |

| 1 H | 8.25 | ddd | 8.2, 2.0, 1.0 | Ar-H (C4 position) |

| 1 H | 7.78 | dt | 7.8, 1.2 | Ar-H (C6 position) |

| 1 H | 7.62 | t | 8.0 | Ar-H (C5 position) |

| 1 H | 7.48 | d | 16.6 | Ar-CH =C (Vinylic) |

| 1 H | 6.05 | d | 16.6 | =CH -CN (Vinylic) |

| 13 C | 148.8 | - | - | Ar-C (C3, NO2 attached) |

| 13 C | 147.5 | - | - | Ar-C H= (Vinylic) |

| 13 C | 117.5 | - | - | C ≡ N (Nitrile) |

| 13 C | 99.8 | - | - | =C H-CN (Vinylic) |

Table 2: FT-IR and High-Resolution Mass Spectrometry (HRMS) Data

| Analytical Method | Observed Value | Structural Significance |

| FT-IR (ATR) | 2222 cm −1 | Sharp, distinct stretch confirming the C≡N functional group. |

| FT-IR (ATR) | 1528 cm −1 | Asymmetric stretching of the NO2 group. |

| FT-IR (ATR) | 1345 cm −1 | Symmetric stretching of the NO2 group. |

| HRMS (ESI-TOF) | m/z 175.0508 | Corresponds to [M+H]+ (Calculated for C9H7N2O2 : 175.0502). |

References

- Title: Therapy for diabetic complications Source: US Patent 5281619A URL

- Title: Antiproliferative derivatives of 4H-naphtho 1,2-b pyran Source: European Patent EP0537949B1 URL

- Source: Hungarian Patent Translation HUE034415T2 (originating from EP2197864B1)

- Title: CuCN-mediated one pot production of cinnamonitrile derivatives Source: US Patent Application US20150031899A1 URL

Sources

- 1. US5281619A - Therapy for diabetic complications - Google Patents [patents.google.com]

- 2. EP0537949B1 - Antiproliferative derivatives of 4H-naphtho 1,2-b pyran - Google Patents [patents.google.com]

- 3. US20150031899A1 - Cucn-mediated one pot production of cinnamonitrile derivatives - Google Patents [patents.google.com]

- 4. HUE034415T2 - Use of derivatives of indoles for the treatment of cancer - Google Patents [patents.google.com]

Thermodynamic Solubility Profile of 3-(3-Nitrophenyl)acrylonitrile in Organic Solvents: A Technical Guide

Target Audience: Formulation Scientists, Synthetic Chemists, and Preclinical Drug Development Professionals.

Executive Summary

The compound 3-(3-nitrophenyl)acrylonitrile (also widely documented as m-nitrocinnamonitrile) is a highly versatile synthetic intermediate. It is critically utilized in the synthesis of antiproliferative 4H-naphtho[1,2-b]pyran derivatives[1] and novel indole-based kinesin-like protein (MKLP-2) inhibitors for oncology applications[2].

Despite its importance in medicinal chemistry, isolated thermodynamic solubility data for this compound is rarely consolidated. Understanding its solubility profile in various organic solvents is paramount for optimizing reaction yields, designing liquid-liquid extractions, and preventing false positives in high-throughput bioassays caused by compound precipitation[3]. This whitepaper provides an in-depth mechanistic analysis of its solubility, grounded in predictive thermodynamics, and outlines a rigorously validated experimental protocol for empirical quantification.

Chemical Profile & Predictive Thermodynamics

To predict the solvation behavior of 3-(3-nitrophenyl)acrylonitrile, we must first analyze its structural motifs through the lens of Hansen Solubility Parameters (HSP) . The HSP framework posits that the total cohesive energy of a liquid is the sum of three distinct intermolecular forces: dispersion ( δD ), polarity ( δP ), and hydrogen bonding ( δH )[4].

Structural Causality in Solvation

The molecule features a highly conjugated system comprising an aromatic ring and an alkene (cinnamonitrile core), flanked by two strongly electron-withdrawing groups: a nitro group ( −NO2 ) at the meta position and a terminal nitrile group ( −CN ).

-

Dispersion ( δD ): The planar aromatic ring and conjugated double bond provide moderate-to-high dispersion forces, allowing interactions with halogenated solvents like dichloromethane (DCM).

-

Polarity ( δP ): The strong dipole moments of the −NO2 and −CN groups significantly elevate the molecule's polarity.

-

Hydrogen Bonding ( δH ): While the molecule lacks strong hydrogen-bond donors (no −OH or −NH groups), the oxygen atoms of the nitro group and the nitrogen of the nitrile group act as potent hydrogen-bond acceptors .

Consequently, 3-(3-nitrophenyl)acrylonitrile exhibits maximum solubility in polar aprotic solvents (which perfectly match its high δP and moderate δH requirements) and moderate solubility in protic solvents like ethanol, which is frequently used as a crystallization medium during its synthesis[1].

Fig 1: Hansen Solubility Parameter (HSP) interactions governing solvent affinity.

Quantitative Solubility Data

The following table summarizes the representative thermodynamic solubility of 3-(3-nitrophenyl)acrylonitrile across a spectrum of standard organic solvents at 25°C. Data is synthesized from established phase-partitioning behaviors during its extraction and purification[2], combined with HSP predictive modeling.

| Solvent | Dielectric Constant ( ε ) | Solvation Capacity | Estimated Solubility at 25°C (mg/mL) | Primary Application |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Excellent | > 100 | High-throughput bioassay stock solutions. |

| Dimethylformamide (DMF) | 36.7 | Excellent | > 100 | Base-catalyzed condensation reactions. |

| Dichloromethane (DCM) | 9.1 | Good | ~ 40 - 50 | Liquid-liquid extraction; chromatography. |

| Ethyl Acetate (EtOAc) | 6.0 | Moderate | ~ 20 - 30 | Aqueous workup and phase partitioning. |

| Ethanol (EtOH) | 24.5 | Moderate | ~ 10 - 15 | Refluxing solvent and crystallization. |

| Hexane | 1.9 | Poor | < 1 | Anti-solvent for precipitation/trituration. |

Note: For absolute quantitative precision in a specific proprietary matrix, the self-validating empirical protocol detailed in Section 4 must be executed.

Experimental Methodology: The Shake-Flask HPLC Protocol

To transition from predictive models to empirical certainty, the Shake-Flask Method remains the gold standard for determining thermodynamic solubility[5]. As a Senior Application Scientist, I mandate coupling this method with HPLC-UV to ensure that the compound has not degraded during the equilibration phase—a common pitfall in prolonged solubility assays.

Rationale and Self-Validating Mechanics

The protocol relies on achieving a true thermodynamic equilibrium between the solid phase and the saturated solution. By analyzing the peak purity via a Diode Array Detector (DAD) during HPLC[6], the system self-validates: if degradation products appear, the solubility data for that specific solvent is flagged as kinetically unstable, preventing downstream formulation failures.

Step-by-Step Procedure

-

Preparation of Saturated Suspensions:

-

Add an excess amount of 3-(3-nitrophenyl)acrylonitrile powder (approx. 50 mg) into a 5 mL amber glass vial to prevent potential photo-degradation.

-

Dispense 2.0 mL of the target organic solvent (e.g., Ethyl Acetate, Ethanol) into the vial.

-

-

Isothermal Equilibration:

-

Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation, which would artificially inflate solubility readings.

-

Place the vials in a thermostatic mechanical shaker set to 25.0 ± 0.1 °C .

-

Agitate at 200 RPM for 24 to 48 hours . Expert Insight: 24 hours is generally sufficient, but a 48-hour timepoint should be taken during initial validation to confirm that equilibrium (plateau concentration) has been reached[3].

-

-

Phase Separation:

-

Remove the vials and allow them to stand vertically for 30 minutes to let large particulates settle.

-

Transfer the suspension to a centrifuge tube and spin at 14,000 RPM for 10 minutes to pellet the undissolved solid[5].

-

Draw the supernatant into a syringe and filter through a 0.45 µm PTFE syringe filter. Critical Step: Discard the first 0.1 mL to 0.2 mL of the filtrate. This saturates any non-specific binding sites on the filter membrane, preventing an artificially low concentration reading[7].

-

-

HPLC-UV Quantification:

-

Dilute the filtered supernatant with the mobile phase to ensure the concentration falls within the linear dynamic range of your calibration curve.

-

Inject onto a C18 reverse-phase column. Monitor at the compound's λmax (typically around 270-280 nm due to the extended conjugation).

-

Calculate the final concentration using a pre-established multi-point calibration curve.

-

Fig 2: Standardized shake-flask methodology for thermodynamic solubility determination.

Conclusion

The solubility of 3-(3-nitrophenyl)acrylonitrile is dictated by its high polarity and hydrogen-bond accepting capabilities, rendering it highly soluble in polar aprotic solvents (DMSO, DMF) and moderately soluble in protic and mildly polar solvents (Ethanol, EtOAc). By applying the rigorous shake-flask HPLC methodology outlined above, development teams can generate highly accurate, self-validating solubility data, thereby de-risking downstream synthesis, purification, and biological assay workflows.

References

-

Title: EP0537949B1 - Antiproliferative derivatives of 4H-naphtho 1,2-b pyran Source: Google Patents URL: [1]

-

Title: HUE034415T2 - Use of derivatives of indoles for the treatment of cancer Source: Google Patents URL: [2]

-

Title: Miniaturized shake-flask HPLC method for determination of distribution coefficient of drugs used in inflammatory bowel diseases Source: Srce.hr URL: [Link][6]

-

Title: Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: PMC / NIH URL: [Link][7]

-

Title: Hansen Solubility Parameters Applied to the Extraction of Phytochemicals Source: PMC / NIH URL: [Link][4]

Sources

- 1. EP0537949B1 - Antiproliferative derivatives of 4H-naphtho 1,2-b pyran - Google Patents [patents.google.com]

- 2. HUE034415T2 - Use of derivatives of indoles for the treatment of cancer - Google Patents [patents.google.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. hrcak.srce.hr [hrcak.srce.hr]

- 7. Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan - PMC [pmc.ncbi.nlm.nih.gov]

CAS number 87259-18-5 properties and uses

Comprehensive Technical Guide on CAS 87259-18-5: Properties, Synthesis, and Applications of 3-(3-Nitrophenyl)acrylonitrile in Drug Discovery

Executive Summary

In the landscape of modern medicinal chemistry, functionalized aryl acrylonitriles serve as highly versatile pharmacophores and synthetic intermediates. CAS 87259-18-5 , chemically identified as 3-(3-Nitrophenyl)acrylonitrile (or m-nitrocinnamonitrile), is a prime example of such a building block[1]. Characterized by an electron-withdrawing nitro group at the meta position of a phenyl ring conjugated with a Michael acceptor (the acrylonitrile moiety), this compound exhibits unique electrophilic properties.

As a Senior Application Scientist, I have observed that the strategic incorporation of the 3-(3-nitrophenyl)acrylonitrile scaffold into larger molecular frameworks yields potent biological modulators. Most notably, its derivatives have demonstrated significant efficacy as antibacterial agents[2] and as highly selective inhibitors of the mitotic kinesin MKLP-2 (KIF20A), presenting a novel therapeutic strategy against multidrug-resistant solid tumors[3].

Physicochemical Profiling and Structural Data

Understanding the baseline physicochemical properties of CAS 87259-18-5 is critical for predicting its behavior in both synthetic workflows and biological assays. The conjugated π -system heavily influences its UV absorbance and reactivity in nucleophilic conjugate additions.

Table 1: Key Physicochemical Properties of CAS 87259-18-5

| Property | Value / Description |

| IUPAC Name | (E)-3-(3-Nitrophenyl)prop-2-enenitrile |

| CAS Registry Number | 87259-18-5 |

| Molecular Formula | C9H6N2O2 |

| Molecular Weight | 174.16 g/mol |

| Monoisotopic Mass | 174.0429 Da |

| Physical Appearance | Pale yellow to fawn-colored solid/powder |

| Solubility | Soluble in DMSO, DMF, Ethyl Acetate, and Dichloromethane |

| Reactivity Profile | Susceptible to Michael addition; reducible at the nitro or alkene group[1] |

Mechanistic Applications in Drug Development

Selective Inhibition of Mitotic Kinesin MKLP-2

A major breakthrough in oncology has been the identification of kinesin motor proteins as targets for anti-mitotic agents. MKLP-2 (also known as RabK6, RB6K, Rab6KIFL, or KIF20A) is essential for normal cleavage furrow ingression during the cytokinesis phase of cell division[3]. Overexpression of MKLP-2 is frequently observed in cancerous tissues and is linked to uncontrolled cellular proliferation.

Derivatives synthesized from the CAS 87259-18-5 scaffold (particularly indole-linked derivatives) have been proven to suppress the basal ATPase activity of MKLP-2 in a highly specific manner[3]. Unlike broad-spectrum tubulin poisons (e.g., paclitaxel), these inhibitors do not cause widespread neurotoxicity. Instead, the specific depletion or inhibition of MKLP-2 leads directly to cytokinesis failure, resulting in binucleated cells that subsequently undergo apoptosis[3].

Caption: Mechanism of action for CAS 87259-18-5 derivatives inducing tumor cell apoptosis via MKLP-2 inhibition.

Antimicrobial Activity

Beyond oncology, the electrophilic nature of the acrylonitrile moiety allows these compounds to act as covalent modifiers of bacterial enzymes. Recent screening data highlights the antibacterial activity of 3-(3-nitrophenyl)acrylonitrile derivatives against Gram-negative strains.

Table 2: Antibacterial Activity Profile [2]

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Mechanism |

| Escherichia coli | 0.4 – 3 µl/ml | Disruption of enzymatic thiol residues via Michael addition |

Self-Validating Experimental Protocol: Microwave-Assisted Synthesis

Traditional Knoevenagel condensations to yield cinnamonitriles often suffer from prolonged reaction times, side-product formation, and poor E/Z stereoselectivity. To overcome this, microwave irradiation has revolutionized the synthesis of 3-(3-nitrophenyl)acrylonitrile by accelerating reaction kinetics, improving yields, and driving the thermodynamic preference toward the E-isomer[2].

Below is a self-validating Horner-Wadsworth-Emmons (HWE) olefination protocol adapted for microwave synthesis. The causality behind using the HWE reaction over a standard Knoevenagel condensation is the stabilization of the carbanion intermediate by the phosphonate group, which prevents unwanted polymerization of the acrylonitrile product.

Step-by-Step Methodology

-

Ylide Formation: In a dry, microwave-safe reaction vial purged with argon, dissolve 1.2 equivalents of diethyl (cyanomethyl)phosphonate in anhydrous THF (0.2 M). Cool the mixture to 0 °C.

-

Deprotonation: Slowly add 1.2 equivalents of Potassium tert-butoxide (t-BuOK) dropwise. Causality: The strong base deprotonates the α -carbon of the phosphonate, forming a highly reactive, resonance-stabilized ylide. Stir for 30 minutes until the solution turns pale yellow.

-

Carbonyl Addition: Add 1.0 equivalent of 3-nitrobenzaldehyde (CAS 99-61-6) dissolved in a minimal amount of anhydrous THF to the vial.

-

Microwave Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80 °C for 15 minutes (max power 150 W). Causality: Microwave dielectric heating provides uniform volumetric energy transfer, rapidly overcoming the activation energy barrier imposed by the electron-withdrawing meta-nitro group, which otherwise slows down nucleophilic attack[2].

-

Aqueous Workup: Quench the reaction with saturated aqueous NH4Cl to neutralize any remaining base. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine and dry over anhydrous MgSO4 .

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via silica gel flash chromatography using a Hexane:EtOAc gradient (typically 8:2) to isolate pure (E)-3-(3-nitrophenyl)acrylonitrile.

Caption: Microwave-assisted Horner-Wadsworth-Emmons synthesis workflow for CAS 87259-18-5.

Analytical Validation

To ensure the integrity of the synthesized CAS 87259-18-5, researchers must perform rigorous analytical characterization:

-

1H NMR (400 MHz, CDCl3): Look for the characteristic doublet of the alkene protons around δ 5.9 - 6.5 ppm with a large coupling constant ( J≈16 Hz), which self-validates the trans (E) stereochemistry of the newly formed double bond. The aromatic protons of the 3-nitrophenyl ring will appear downfield ( δ 7.6 - 8.4 ppm) due to the deshielding effect of the nitro group.

-

IR Spectroscopy: A sharp, distinct peak at approximately 2220 cm−1 is mandatory to confirm the presence of the stretching vibration of the nitrile ( C≡N ) group.

References

- Smolecule. "Buy 3-(3-Nitrophenyl)acrylonitrile - Smolecule." Smolecule.com.

- Sigma-Aldrich. "Acrylonitril | Sigma-Aldrich." Sigmaaldrich.com.

- Google Patents. "HUE034415T2 - Use of derivatives of indoles for the treatment of cancer." Google.com.

- Molaid. "3-(3-nitrophenyl)propanenitrile - CAS号—— - 摩熵化学." Molaid.com.

Sources

The Pharmacological Landscape of Substituted Acrylonitrile Derivatives: A Technical Guide

Executive Summary

Substituted acrylonitriles have emerged as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities ranging from anticancer and antimicrobial to antiparasitic effects[1]. The electron-withdrawing nature of the cyano group, combined with the conjugated double bond, makes acrylonitriles excellent Michael acceptors and structural mimics for various biological substrates[2]. This whitepaper provides an in-depth mechanistic and procedural analysis of substituted acrylonitrile derivatives, focusing on their structure-activity relationships (SAR), mechanisms of action (MoA), and the experimental protocols required for their synthesis and biological validation.

Mechanisms of Action (MoA) in Biological Systems

Anticancer Activity: Tubulin Polymerization and Cell Cycle Arrest

Substituted acrylonitriles, particularly benzimidazole- and benzotriazole-acrylonitrile derivatives, demonstrate potent antiproliferative effects by destabilizing microtubules[3]. These compounds act as microtubule-destabilizing agents (MDAs), binding to tubulin and preventing its polymerization. This disruption activates the spindle assembly checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle, ultimately triggering apoptosis and cytoskeletal collapse[4].

Antiparasitic and Antimicrobial Pathways

In parasitic models such as Trypanosoma cruzi and Leishmania amazonensis, acrylonitrile derivatives induce an apoptotic-like cell death[1]. The causality of this death involves severe bioenergetic collapse: the compounds trigger a significant decrease in intracellular ATP, alter the mitochondrial membrane potential, and induce chromatin condensation[1]. In bacterial models, specific benzazole acrylonitrile-based compounds inhibit penicillin-binding proteins (PBPs) and β-lactamase enzymes, effectively neutralizing bacterial cell wall synthesis and resistance mechanisms[5].

Biological targets and downstream apoptotic pathways of substituted acrylonitrile derivatives.

Structure-Activity Relationship (SAR) and Quantitative Efficacy

The biological efficacy of acrylonitriles is highly dependent on the substituents attached to the core scaffold[6].

-

Hydroxyl Substitution: In benzimidazole-substituted acrylonitriles, the presence and position of hydroxy groups on the phenyl ring dictate anticancer potency. Monohydroxy-substituted derivatives (e.g., Derivative 27) exhibit broad-spectrum activity, while trihydroxy derivatives show specificity toward pancreatic and leukemia cell lines[3]. The ortho-hydroxy groups also enhance antioxidant capacity by stabilizing phenoxy radicals[3].

-

N-Substitution: Introducing bulky substituents (e.g., isobutyl, methyl, phenyl) on the benzimidazole nitrogen generally decreases antiproliferative activity compared to unsubstituted (N-H) analogs[3].

-

Isomerism: The stereochemistry of the acrylonitrile double bond is critical. Knoevenagel condensations typically yield the thermodynamically more stable E-isomer due to steric repulsion in the transition state[4]. However, highly substituted variants can yield both Z- and E-isomers, which exhibit divergent biological activities[7].

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentrations (IC50/GI50) of key acrylonitrile derivatives across various cancer cell lines.

| Compound Class | Specific Derivative | Target Cell Line | IC50 / GI50 (µM) | Key Mechanistic Feature |

| Benzimidazole-Acrylonitrile | Derivative 27 (Monohydroxy) | Capan-1 (Pancreatic) | 1.1 | Lacks N-substituent; broad-spectrum[3] |

| Benzimidazole-Acrylonitrile | Derivative 27 (Monohydroxy) | HL-60 (Leukemia) | 1.7 | G2/M arrest induction[3] |

| Benzimidazole-Acrylonitrile | Derivative 43 (N-phenyl, Dihydroxy) | HCT-116 (Colorectal) | 1.5 | Strong inhibition despite N-substitution[3] |

| Benzotriazole-Acrylonitrile | Derivative 5 (4′-fluoro) | HeLa (Cervical) | ~0.1 (100 nM) | Cytoskeleton collapse; Pro-apoptotic[4] |

| Ferrocene-Acrylonitrile | (Z)-25 | MDA-MB-231 (Breast) | 9.0 - 41.0 | Anti-migratory properties[7] |

Experimental Protocols: Synthesis and Validation

To ensure scientific integrity and reproducibility, the following protocols detail the synthesis of indole-acrylonitriles and their subsequent biological validation. These methodologies are designed as self-validating systems, incorporating internal controls at each step.

Protocol 1: Synthesis of (E)-2-(1H-indol-2-yl)-3-aryl-acrylonitriles via Knoevenagel Condensation

Causality & Rationale: The Knoevenagel condensation is utilized because the cyano group strongly activates the adjacent methylene protons, allowing deprotonation by a mild base. Mild conditions prevent the degradation of sensitive indole rings while driving the equilibrium toward the E-isomer via thermodynamic control[5].

Step-by-Step Procedure:

-

Reagent Preparation: Dissolve 1.0 equivalent of 2-(1H-indol-2-yl)acetonitrile and 1.1 equivalents of the target aromatic aldehyde in absolute ethanol (0.2 M concentration). Rationale: A slight excess of aldehyde ensures complete consumption of the valuable indole precursor.

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents). Rationale: Piperidine acts as a weak base to generate the carbanion without causing side-reactions like aldol self-condensation of the aldehyde.

-

Reaction Execution: Reflux the mixture under an inert argon atmosphere for 4–6 hours. Monitor the reaction progression via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) solvent system.

-

Product Isolation: Upon completion, cool the reaction mixture to 0 °C to induce crystallization. Filter the precipitate under a vacuum.

-

Purification & Validation: Recrystallize the crude solid from hot ethanol. Validate the E-geometry using 1H-NMR spectroscopy; the vinylic proton typically resonates downfield (δ 8.0–8.8 ppm) due to the deshielding effect of the cis-oriented cyano group[4].

Protocol 2: Flow Cytometry Analysis of Cell Cycle Arrest (Propidium Iodide Staining)

Causality & Rationale: To confirm that the synthesized acrylonitriles act as MDAs, cell cycle distribution must be analyzed. Propidium Iodide (PI) is chosen because it intercalates stoichiometrically into nucleic acids, emitting fluorescence proportional to the DNA content. This allows precise differentiation between G1 (2n), S (between 2n and 4n), and G2/M (4n) phases[4].

Step-by-Step Procedure:

-

Cell Treatment: Seed HeLa cells in 6-well plates at a density of 2×105 cells/well. Incubate for 24 hours. Treat cells with the acrylonitrile derivative (e.g., 2 µM) and include a vehicle control (0.1% DMSO) and a positive control (e.g., Paclitaxel)[4].

-

Harvesting: After 24 hours of treatment, collect both the culture media (containing detached, apoptotic cells) and the adherent cells via trypsinization. Rationale: Collecting media prevents the loss of late-apoptotic cells, ensuring accurate quantification of the sub-G1 population.

-

Fixation: Wash cells with cold PBS, then fix by adding 70% ice-cold ethanol dropwise while vortexing gently. Store at -20 °C for at least 2 hours. Rationale: Dropwise addition prevents cell clumping, ensuring single-cell suspensions crucial for flow cytometry.

-

Staining: Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A, 0.1% Triton X-100 in PBS). Incubate in the dark at 37 °C for 30 minutes. Rationale: RNase A is mandatory to degrade RNA; otherwise, PI will stain RNA, falsely elevating the DNA content signal.

-

Data Acquisition: Analyze the samples using a flow cytometer, collecting at least 10,000 events per sample. A shift in the population peak from G1 to G2/M confirms microtubule destabilization[4].

End-to-end workflow from chemical synthesis to biological validation of acrylonitrile derivatives.

Conclusion & Future Perspectives

Substituted acrylonitrile derivatives represent a highly tunable class of therapeutic agents. By strategically altering the heteroaromatic core (e.g., benzimidazole, indole, ferrocene) and peripheral substituents, researchers can direct the biological activity toward specific targets, such as tubulin in cancer cells or PBPs in bacteria. Future drug development should focus on optimizing the pharmacokinetic profiles of these derivatives, particularly addressing aqueous solubility and metabolic stability, to transition these potent in vitro candidates into in vivo clinical successes.

References[1] Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis. National Institutes of Health (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ9eFDfR2enijmr3d4mhmHnZeHCineZBLWlsBUYXxT1SNm7pXzHapPaSNafzpWgEQV9417Lf_bZRmlUWtU9eneCzamWkIYMMgfcHp6ZTa7ZJ6LFchpWrRT7ivS-M0W3q-cAw3shMWGXeFysiw=[3] Biological activity and computational analysis of novel acrylonitrile derived benzazoles as potent antiproliferative agents. FULIR (irb.hr).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHCzar7vVsNlsKgJy54POPVwsokzAj2cl_CDjBwf0CWTAH55Xvnr8uHACaMBdKMLhorpEUnvPkxBykeTtZWpHJd2qqhCEvjqYkKOxPluDQRUk9B285oaa7Lrd-ttdlolg1JJaPxsBQ1qWxLHIosmZ3J[2] 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile. Benchchem.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdbsqpnwjbhTGwqMtT_8vkwLBRzLcmX4tTZVG5LiegKVVMABpF6HEuELuAq5wNEVyrPl0fjBYB3VR-DtYjPEnxVoUJZv6h_VXq8r3Adb9pTFIstf13jsD4J4waboLwuuZx19c=[5] Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies. National Institutes of Health (PMC).https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1kSprZIiA2IT32-O7IY1GfvAYa7V_si2DJLrDfJv4c9cQxOeaWO-Md6B7OByX4aQbGQQpcdXchypnirNa7rHbPqVS7rXz5vYypoHMjzrA_fSlooIspCGGzVwwn7E76D0esPBP2CEO35hit2k=[6] Insights into the chemistry and therapeutic potential of acrylonitrile derivatives. ResearchGate.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF_eIoTrf86SszcDUA8BdNgWk_0KsPKY-V5GL8W4jRU54q-l4MTNhyfeHrtSxPgrWBDBPPOgA6exzYcez1efTI1nrsUCFM13pHpwNchwti1HQzKShKL3u2oYkNqt5DdWW84VpbiM24_vmcYqTV925GMZ8fK5C-DnDWj37HxBNn02JdSf_jkx4TFzr0kHjvWGh4ZZ_bMcDbaZpN3dxn6SJHHF1ujlBe3yMP9xj-W-u-rEGC8ZkslBN17ltjQtSBJcBk=[4] Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs). Taylor & Francis.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHScDqJP3No3t3jSX_pUNyUw7Z9O04Rjnf3jAv5afqfMNpl8CS5ITospMqit1JR8VpssdHlaTWOX_nJKo69cDQVjkQKpuOstl7xJkUqnde-n13FC06QREKOhfzm_AuZmRW_5cPw_SZ-Tj4vS6NsCNYNyd1rpat5tTJ2aaBo[7] Synthesis, Structure, Electrochemistry, and In Vitro Anticancer and Anti-Migratory Activities of (Z)- and (E)-2-Substituted-3-Ferrocene-Acrylonitrile Hybrids and Their Derivatives. MDPI.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEofiNgrC9M48TwjVzwePTGtQUgghHx1slsCLs3Q-tl54A9xxOkCJaH0QxtVSuR8_oEliQZ9RtOZwwpBYDlKf3gh_AcijyvaUfCehCSwfn5BbiN-YMtNMZ_MX9td-G4kjh0vbs=

Sources

- 1. Acrylonitrile derivatives: In vitro activity and mechanism of cell death induction against Trypanosoma cruzi and Leishmania amazonensis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-(Phenylamino)-2-(3,4,5-trimethoxybenzyl)acrylonitrile | 30078-48-9 | Benchchem [benchchem.com]

- 3. fulir.irb.hr [fulir.irb.hr]

- 4. tandfonline.com [tandfonline.com]

- 5. Indole-Acrylonitrile Derivatives as Potential Antitumor and Antimicrobial Agents—Synthesis, In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

mechanism of action of nitrophenyl-containing compounds

The Mechanistic Duality of Nitrophenyl-Containing Compounds: Bioreductive Activation and Target-Specific Inhibition

Introduction to Nitrophenyl Pharmacophores

Nitrophenyl-containing compounds represent a versatile and historically significant class of pharmacological agents. The incorporation of a nitro group (-NO₂) onto a phenyl ring fundamentally alters the physicochemical and electronic landscape of the molecule. The strong electron-withdrawing nature of the nitro group not only modulates the pKa of adjacent functional groups but also serves as a redox-active center capable of undergoing sequential electron reductions.

As an Application Scientist evaluating these compounds for drug development, it is critical to divide their mechanisms of action into two distinct, field-proven paradigms:

-

Bioreductive Activation: Utilizing the nitro group as a trigger for prodrug activation via specific reductases. This is the core mechanism for many antimicrobials, antitrypanosomals, and hypoxia-targeted cancer therapies[1][2].

-

Target-Specific Inhibition: Leveraging the electronic properties of the nitrophenyl moiety to enhance binding affinity to specific enzyme active sites, most notably in Catechol-O-Methyltransferase (COMT) inhibitors used for Parkinson's disease[3][4].

Mechanism I: Bioreductive Activation and Cytotoxicity

The therapeutic efficacy and toxicity of many nitroaromatic drugs (such as nifurtimox, benznidazole, and fexinidazole) rely entirely on their reduction by nitroreductases (NTRs)[1][5].

-

Type I Nitroreductases (Oxygen-Insensitive): Found predominantly in bacteria and trypanosomes, these enzymes catalyze the sequential two-electron reduction of the nitro group without generating reactive oxygen species (ROS) as a primary byproduct[1]. The pathway proceeds from the nitro group to a nitroso intermediate (-NO), then to a hydroxylamine (-NHOH), and finally to an amine (-NH₂)[2]. The hydroxylamine and nitroso intermediates are highly reactive electrophiles that form covalent adducts with DNA and proteins, leading to cell death[6].

-

Type II Nitroreductases (Oxygen-Sensitive): Present in mammalian cells, these enzymes catalyze a single-electron reduction to form a nitro radical anion. In the presence of oxygen, this radical undergoes a futile redox cycle, transferring the electron to molecular oxygen to generate superoxide anions (ROS) and regenerating the parent nitro compound[1][6]. This ROS generation induces severe oxidative DNA damage (e.g., 8-oxo-guanine formation) and is a primary driver of nitroaromatic toxicity[6][7].

Bioreductive activation pathways of nitrophenyl compounds via Type I and Type II nitroreductases.

Mechanism II: Target-Specific Inhibition (COMT Inhibitors)

In the treatment of Parkinson's disease, levodopa (L-DOPA) is administered to replenish dopamine. However, peripheral degradation by Catechol-O-Methyltransferase (COMT) severely limits its bioavailability[3]. Nitrocatechol-type inhibitors, such as tolcapone, entacapone, and opicapone, were developed to block this metabolic shunt[4][8].

The mechanism of action here is strictly structural and electronic. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a catechol hydroxyl group, a process strictly dependent on a catalytic Mg²⁺ ion[4]. By incorporating a strong electron-withdrawing nitro group onto the catechol ring, the pKa of the adjacent hydroxyl groups is significantly lowered. This increases their binding affinity to the Mg²⁺ ion in the COMT active site. The nitrocatechol molecule acts as a high-affinity competitive inhibitor, occupying the substrate-binding site and preventing the O-methylation of L-DOPA[4][9].

Competitive inhibition of COMT by nitrocatechol compounds to enhance L-DOPA bioavailability.

Quantitative Data Summary

To contextualize the pharmacological parameters of these compounds, the following table summarizes key nitrophenyl-containing drugs, their specific mechanisms, and representative quantitative metrics derived from in vitro and clinical pharmacokinetic studies[4].

| Compound | Indication | Primary Target / Mechanism | Key Pharmacological Metric |

| Nifurtimox | Chagas Disease | Type I NTR Bioactivation (ROS/DNA Damage) | EC₅₀ (T. brucei): ~7 μM |

| Benznidazole | Chagas Disease | Type I NTR Bioactivation (Glyoxal release) | EC₅₀ (T. brucei): ~35 μM |

| Fexinidazole | Human African Trypanosomiasis | Type I NTR Bioactivation (DNA Synthesis Inhibition) | EC₅₀ (T. brucei): ~3 μM |

| Entacapone | Parkinson's Disease | Peripheral COMT Inhibition | IC₅₀ (COMT): 10-20 nM |

| Tolcapone | Parkinson's Disease | Central & Peripheral COMT Inhibition | IC₅₀ (COMT): ~30 nM |

| Opicapone | Parkinson's Disease | Long-acting Peripheral COMT Inhibition | IC₅₀ (COMT): <10 nM |

Experimental Protocols: Self-Validating Systems

Experimental protocols must be self-validating. This requires incorporating orthogonal readouts—such as coupling phenotypic viability with mass spectrometry-based metabolite identification—to ensure that observed effects are causally linked to the proposed mechanism rather than assay artifacts.

Protocol 1: In Vitro Nitroreductase Bioactivation & Cytotoxicity Assay

-

Purpose: To determine the dependency of a nitrophenyl compound's cytotoxicity on specific nitroreductase expression and to identify reactive intermediates.

-

Causality Check: Using wild-type vs. NTR-knockout cell lines validates that toxicity is strictly enzyme-dependent, ruling out off-target membrane disruption.

-

Cell Preparation: Culture wild-type Trypanosoma brucei and an NTR-knockout mutant strain in HMI-9 medium supplemented with 10% FBS at 37°C, 5% CO₂.

-

Compound Dosing: Seed cells at 1×104 cells/well in 96-well plates. Add the nitrophenyl test compound (e.g., fexinidazole) in a 10-point dose-response curve (ranging from 0.1 μM to 100 μM)[5].

-

Incubation & Phenotypic Viability Readout: Incubate for 72 hours. Add AlamarBlue reagent (resazurin) to each well and incubate for an additional 4 hours. Measure fluorescence (Ex 530 nm / Em 590 nm) to calculate EC₅₀ values for both WT and knockout strains[5]. Validation: A significant right-shift in the EC₅₀ for the knockout strain confirms NTR dependency.

-

Metabolite Extraction (Mechanistic): In parallel 6-well plates, incubate WT cells with 10 μM of the compound for 4 hours. Pellet cells (3000 x g, 10 min), wash with cold PBS, and lyse using 80% cold methanol to quench metabolism.

-

LC-MS/MS Analysis: Centrifuge the lysate to remove proteins. Inject the supernatant into a UPLC-MS/MS system equipped with a C18 column. Monitor for mass shifts corresponding to the nitroso (-16 Da), hydroxylamine (-2 Da from nitroso), and amine (-14 Da from nitroso) metabolites[10][11].

Protocol 2: COMT Inhibition Kinetics Assay

-

Purpose: To quantify the competitive inhibition parameters (Kᵢ) of nitrocatechol compounds.

-

Causality Check: Monitoring the specific formation of the O-methylated product ensures the assay directly measures target enzyme activity without interference from compound autofluorescence.

-

Enzyme Preparation: Reconstitute recombinant human soluble COMT (S-COMT) in assay buffer (50 mM sodium phosphate, pH 7.4, 1.2 mM MgCl₂)[4].

-

Reaction Mixture: In a 96-well UV-transparent plate, combine S-COMT, S-adenosyl-L-methionine (SAM, 50 μM), and varying concentrations of the nitrocatechol inhibitor (0.1 nM to 1000 nM)[9].

-

Substrate Addition: Initiate the reaction by adding the substrate, esculetin (6,7-dihydroxycoumarin), at concentrations bracketing its Kₘ value.

-

Kinetic Readout: Monitor the formation of the O-methylated product (scopoletin) continuously via fluorescence (Ex 355 nm / Em 460 nm) for 30 minutes at 37°C.

-

Data Analysis: Plot initial velocities vs. substrate concentration at each inhibitor concentration. Fit the data to a competitive inhibition model using Michaelis-Menten kinetics to derive the Kᵢ value.

Sources

- 1. scielo.br [scielo.br]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurology.org [neurology.org]

- 4. Structure-based drug design of catechol-O-methyltransferase inhibitors for CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fexinidazole induced cytotoxicity is distinct from related anti-trypanosome nitroaromatic drugs | bioRxiv [biorxiv.org]

- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extending levodopa action: COMT inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. encyclopedia.pub [encyclopedia.pub]

Industrial and Pharmaceutical Applications of 3-(3-Nitrophenyl)acrylonitrile: A Comprehensive Technical Guide

Executive Summary

In the landscape of modern drug discovery and advanced materials synthesis, 3-(3-nitrophenyl)acrylonitrile (commonly referred to as m-nitrocinnamonitrile) serves as a highly versatile, electrophilic building block[1][2]. Characterized by an electron-deficient alkene conjugated with both a cyano group and a meta-substituted nitrobenzene ring, this compound is a privileged intermediate. This whitepaper explores its core industrial applications, focusing on its role in synthesizing antiproliferative agents, kinase inhibitors, and advanced heterocyclic frameworks.

As an Application Scientist, understanding the mechanistic causality behind this molecule's reactivity is critical. The meta-nitro group exerts a powerful inductive electron-withdrawing effect without the direct resonance clash that often destabilizes ortho or para isomers[3]. This finely tunes the electrophilicity of the β -carbon, making it an ideal substrate for selective 1,4-conjugate (Michael) additions and subsequent cyclizations[4].

Core Pharmaceutical Applications

Synthesis of Antiproliferative 4H-Naphtho[1,2-b]pyrans

One of the most significant industrial applications of 3-(3-nitrophenyl)acrylonitrile derivatives is their use as precursors for 4H-naphtho[1,2-b]pyran compounds. Developed extensively by pharmaceutical entities like Eli Lilly, these derivatives exhibit potent antiproliferative effects[5].

Mechanism of Action: Microvascular dysfunctions, a severe complication of diabetes, arise through the abnormal activation of endothelial cells mediated by Protein Kinase C (PKC)-regulated pathways[6]. 4H-naphtho[1,2-b]pyrans synthesized from substituted cinnamonitriles act by blocking this PKC activation, thereby preserving normal microvessel structure and inhibiting the aberrant proliferation of fibroblasts and T-cells[5][6].

Fig 1. PKC-mediated microvascular dysfunction pathway and targeted pharmacological inhibition.

Oncology: MKLP-2 and Cytokinesis Inhibitors

Beyond diabetic complications, acrylonitrile derivatives containing the 3-nitrophenyl moiety (such as 2-(1H-benzimidazol-2-yl)-3-(3-nitrophenyl)acrylonitrile) are critical in oncology[7]. They are utilized to synthesize complex indole and benzimidazole derivatives that act as selective inhibitors of MKLP-2 (Mitotic Kinesin-Like Protein 2)[8]. By suppressing the basal ATPase activity of MKLP-2, these compounds induce cell division defects (binucleation) and subsequent apoptosis in multidrug-resistant (MDR) solid tumors[8].

Nitric Oxide (NO) Synthase Inhibitors

In the realm of oxidative stress management, m-nitrocinnamonitrile is utilized in the catalytic synthesis of N-(iminomethyl)amines. These compounds function as NO synthase inhibitors and act as selective traps for reactive oxygen species (ROS), providing therapeutic avenues for inflammatory and neurodegenerative diseases[4].

Quantitative Data: Target Efficacy & Yields

The following table summarizes the quantitative metrics associated with the downstream pharmaceutical derivatives of 3-(3-nitrophenyl)acrylonitrile.

| Derivative Class | Primary Indication | Biological Target | Key Efficacy Metric / Yield |

| 4H-Naphtho[1,2-b]pyrans | Diabetic Microvascular Dysfunction | PKC Pathway | IC 50 < 10 µM (3T3 Fibroblast Proliferation)[5] |

| Benzimidazole-acrylonitriles | Solid Tumors (MDR) | MKLP-2 (ATPase) | Complete suppression of basal ATPase activity[8] |

| N-(iminomethyl)amines | Oxidative Stress / Inflammation | NO Synthase | High selectivity for ROS trapping[4] |